molecular formula C14H11N5O B2931682 7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-17-0

7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2931682
CAS RN: 303146-17-0
M. Wt: 265.276
InChI Key: HKXNBTTVDSJQGN-UHFFFAOYSA-N
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Description

7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of triazolopyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds structurally related to 7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied. For instance, the tritium-labeled SCH 58261, a derivative closely related to the specified compound, was synthesized to facilitate the characterization of A2A adenosine receptor subtype due to its high specificity and binding affinity, showcasing the compound's utility in receptor binding studies (Baraldi et al., 1996). Additionally, the synthesis of new pyrazolo[4,3-e]1,2,4-triazolo[1,5-c] pyrimidines, including the specified compound, has led to discoveries of potent and selective activity as A2a adenosine receptor antagonists, indicating its potential in therapeutic applications (Baraldi et al., 1994).

Antibacterial Activity

A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This finding highlights the compound's potential as a framework for developing new antibacterial agents (Lahmidi et al., 2019).

Pharmacological Activities

The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold, to which the specified compound is related, has been recognized for its wide range of pharmacological activities. This includes anticancer, antimicrobial, anti‐tubercular, and adenosine antagonist properties, underscoring the versatility of this chemical structure in medicinal chemistry. Various synthetic strategies and the pharmacological significance of diversely substituted analogs have been explored, reflecting the compound's potential in drug development and therapeutic interventions (Merugu et al., 2022).

properties

IUPAC Name

7-(5-methylfuran-2-yl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c1-10-4-5-12(20-10)11-6-7-15-13-16-14(17-19(11)13)18-8-2-3-9-18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXNBTTVDSJQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

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